molecular formula C17H20N2O4 B14025510 tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate

tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No.: B14025510
M. Wt: 316.35 g/mol
InChI Key: MYYYJFBIFJOWFR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tert-butyl group, a hydroxyphenyl group, and a dihydrooxazolo[4,5-c]pyridine ring system, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(21)19-9-8-14-13(10-19)18-15(22-14)11-4-6-12(20)7-5-11/h4-7,20H,8-10H2,1-3H3

InChI Key

MYYYJFBIFJOWFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(O2)C3=CC=C(C=C3)O

Origin of Product

United States

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